Gel Strength and Mechanical Rigidity: Agar vs. κ-Carrageenan, ι-Carrageenan, Gellan Gum, and Gelatin
In a direct head-to-head mechanical compression study of 0.5 wt% polysaccharide gels, agar exhibited the highest gel strength (143 ± 2 g·mm) and rigidity (4.95 ± 0.06 g/mm) among all tested hydrocolloids. Specifically, agar gel strength was 16% higher than κ-carrageenan (123 ± 4 g·mm) and 46% higher than gellan gum (98 ± 3 g·mm). The breaking force for agar (26.6 ± 0.4 g) was also significantly greater than that of gelatin (14.6 ± 0.5 g) [1].
| Evidence Dimension | Gel Strength (Breaking Force × Breaking Point) |
|---|---|
| Target Compound Data | 143 ± 2 g·mm (0.5 wt%) |
| Comparator Or Baseline | κ-carrageenan: 123 ± 4 g·mm; ι-carrageenan: 74 ± 3 g·mm; Gellan gum: 98 ± 3 g·mm; Gelatin: 91 ± 3 g·mm |
| Quantified Difference | Agar gel strength is 16% higher than κ-carrageenan, 46% higher than gellan gum, and 57% higher than gelatin. |
| Conditions | 0.5 wt% aqueous gels, compression test, n=6, p<0.05 for all comparisons |
Why This Matters
Higher gel strength at lower concentrations translates directly to reduced ingredient cost and superior structural integrity in food, microbiological, and pharmaceutical applications.
- [1] Al-Amodi, A. M., et al. (2025). Table 2: Type of Polysaccharide Gel Strength. Polymers, 17(3), 300. DOI: 10.3390/polym17030300 View Source
